3-Oxobenzofuran-5-carboxylic acid
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Overview
Description
3-Oxobenzofuran-5-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in various fields of scientific research.
Synthetic Routes and Reaction Conditions:
Condensation of Phenols with Acetoacetic Ester Derivatives: This method involves the use of Fe-catalyzed oxidative cross-coupling.
Knoevenagel Condensation: This method involves the reaction of acrolein dimer with 1,3-dicarboxylic compounds, followed by annulation and aromatization.
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Fe(III) salts, palladium catalysts for cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have diverse biological and chemical properties .
Scientific Research Applications
3-Oxobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Used in the treatment of skin diseases.
Bergapten: Known for its photoprotective properties.
Nodekenetin: Exhibits anti-inflammatory activity.
Xanthotoxin: Used in the treatment of vitiligo and psoriasis.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness: 3-Oxobenzofuran-5-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H6O4 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3-oxo-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H6O4/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2,(H,11,12) |
InChI Key |
RTQQUJWZQXBHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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